(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid
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Overview
Description
(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid is a complex organic compound that features a furan ring, an acrylamide group, and several amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl acrylamide intermediate, followed by sequential amide bond formations. Each step requires specific reagents and conditions, such as the use of coupling agents like EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the furan ring and acrylamide group suggests that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site, or it could modulate a receptor by interacting with its binding domain. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid
- 2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)propanoic acid
- 2-(2-(2-(3-(Thiophen-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid
Uniqueness
(S)-2-(2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido)acetic acid is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H23N3O6 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H23N3O6/c1-11(2)8-13(17(25)19-10-16(23)24)20-15(22)9-18-14(21)6-5-12-4-3-7-26-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/b6-5+/t13-/m0/s1 |
InChI Key |
VWDINFMAYWSVQA-GFUIURDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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